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Compound of Interest

Compound Name: Methyl p-toluenesulfonate

Cat. No.: B166302 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

and infrared (IR) spectroscopic data for methyl p-toluenesulfonate. Detailed experimental

protocols and data interpretation are included to support research and development activities.

Spectroscopic Data
The following sections present the quantitative ¹H NMR, ¹³C NMR, and IR spectroscopic data

for methyl p-toluenesulfonate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of methyl p-toluenesulfonate is characterized by distinct signals

corresponding to the aromatic and methyl protons. The data presented below was acquired in

deuterated chloroform (CDCl₃).
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.78 Doublet (d) 2H Ar-H (ortho to SO₂R)

7.35 Doublet (d) 2H Ar-H (meta to SO₂R)

3.77 Singlet (s) 3H O-CH₃

2.45 Singlet (s) 3H Ar-CH₃

Note: The coupling constant (J) for the aromatic protons is approximately 8.2 Hz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

chemical shifts are reported relative to tetramethylsilane (TMS).

Chemical Shift (δ) ppm Assignment

145.0 Ar-C (quaternary, attached to S)

134.4 Ar-C (quaternary, attached to CH₃)

129.8 Ar-CH (meta to SO₂R)

127.8 Ar-CH (ortho to SO₂R)

55.6 O-CH₃

21.6 Ar-CH₃

Infrared (IR) Spectroscopy
The IR spectrum of methyl p-toluenesulfonate displays characteristic absorption bands

corresponding to the various functional groups present in the molecule.
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch

~1595 Medium Aromatic C=C stretch

~1360 Strong Asymmetric SO₂ stretch

~1175 Strong Symmetric SO₂ stretch

~1095 Strong S-O-C stretch

~815 Strong
p-disubstituted benzene C-H

bend (out-of-plane)

Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and IR spectra of methyl
p-toluenesulfonate.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 10-20 mg of methyl p-toluenesulfonate into a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Agitate the vial until the sample is completely dissolved.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz (or higher) NMR spectrometer

Pulse Sequence: Standard single-pulse sequence
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Acquisition Time: 2-4 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 8-16

Spectral Width: 0-15 ppm

Temperature: 298 K

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz (or higher) NMR spectrometer

Pulse Sequence: Proton-decoupled single-pulse sequence

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 128-1024 (or more, depending on concentration)

Spectral Width: 0-220 ppm

Temperature: 298 K

IR Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent

such as isopropanol and allowing it to dry completely.

Place a small amount of solid methyl p-toluenesulfonate onto the center of the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Instrument Parameters (FT-IR):
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Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer

Mode: Attenuated Total Reflectance (ATR)

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Visualizations
The following diagrams illustrate the molecular structure and spectroscopic correlations of

methyl p-toluenesulfonate.
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Caption: Molecular structure of methyl p-toluenesulfonate.
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Methyl p-Toluenesulfonate Structure

¹H NMR Signals (ppm)
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To cite this document: BenchChem. [Spectroscopic Analysis of Methyl p-Toluenesulfonate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b166302#spectroscopic-data-of-methyl-p-
toluenesulfonate-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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